3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1500513-55-2
VCID: VC7500827
InChI: InChI=1S/C13H15N3O2/c17-11-13(6-7-14-9-13)15-12(18)16(11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,18)
SMILES: C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

CAS No.: 1500513-55-2

Cat. No.: VC7500827

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione - 1500513-55-2

Specification

CAS No. 1500513-55-2
Molecular Formula C13H15N3O2
Molecular Weight 245.282
IUPAC Name 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Standard InChI InChI=1S/C13H15N3O2/c17-11-13(6-7-14-9-13)15-12(18)16(11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,18)
Standard InChI Key PHBRFBNKYAQDFL-UHFFFAOYSA-N
SMILES C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a spirocyclic core where a pyrrolidine ring (five-membered) is fused to a hydantoin moiety (1,3,7-triazaspiro[4.4]nonane-2,4-dione), with a benzyl group attached at the third nitrogen position. This configuration creates a rigid three-dimensional structure that influences its reactivity and interactions with biological targets. The IUPAC name, 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, reflects this arrangement, while its SMILES notation (C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3) provides a linear representation of the bonding pattern.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1500513-55-2
Molecular FormulaC13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_2
Molecular Weight245.282 g/mol
IUPAC Name3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
InChI KeyPHBRFBNKYAQDFL-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves multi-step organic reactions, typically starting with the formation of the spiro ring system. One common approach utilizes cyclocondensation reactions between appropriately substituted amines and carbonyl compounds . For instance, a method analogous to the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives involves alkylation of a hydantoin precursor followed by intramolecular cyclization .

MethodYield (%)Key ReagentsReference
Cyclocondensation75Hydantoin, benzyl bromide
Copper-catalyzed alkylation82CuI, ethyl bromodifluoroacetate
Dearomatizing cyclization88N-benzylacrylamides, radical initiators

Biochemical and Pharmacological Applications

Proteomics Research

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is primarily utilized in proteomics to study protein-ligand interactions, particularly those involving enzymes with hydrophobic binding pockets. Its benzyl group facilitates π-π stacking with aromatic residues in proteins, making it a valuable probe for structural biology studies. For example, derivatives of this compound have been used to map the active sites of serine proteases, revealing insights into substrate specificity.

Physical and Chemical Properties

Solubility and Stability

The compound’s solubility data remain unreported, but its hydantoin core suggests moderate polarity, likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability studies indicate that the spirocyclic structure resists hydrolysis under physiological conditions, making it suitable for in vitro assays .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and the spirocyclic methylene groups (δ 3.1–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 245.282, consistent with the theoretical molecular weight.

Future Research Directions

Targeted Drug Design

Modifying the benzyl substituent to include electron-withdrawing groups (e.g., nitro or trifluoromethyl) could enhance binding affinity to oncogenic kinases. Computational docking studies using software like AutoDock Vina are recommended to prioritize synthetic targets.

Expanding Proteomic Applications

Functionalizing the hydantoin moiety with fluorescent tags (e.g., FITC or Cy5) would enable real-time visualization of protein interactions in live-cell assays. This approach could advance understanding of dynamic cellular processes like signal transduction.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator